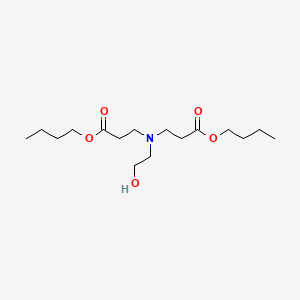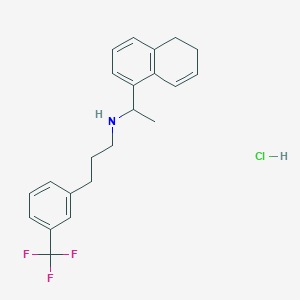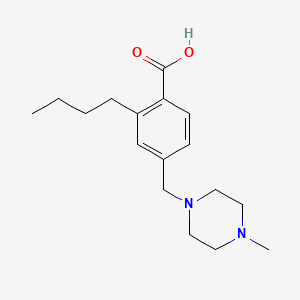
2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate is an organic compound with the molecular formula C17H26N2O2. It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate typically involves the reaction of 2-bromo-4-methylbenzoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can mimic the structure of natural ligands, allowing it to bind to target proteins and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: A structurally similar compound with a carboxylic acid group instead of an ester group.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): A compound used in the treatment of schizophrenia and related psychoses.
Uniqueness
2-Butyl-4-((4-methylpiperazin-1-yl)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and the ester linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-butyl-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-5-15-12-14(6-7-16(15)17(20)21)13-19-10-8-18(2)9-11-19/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,20,21) |
InChI Key |
ZIUAEVVDLCCLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)CN2CCN(CC2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


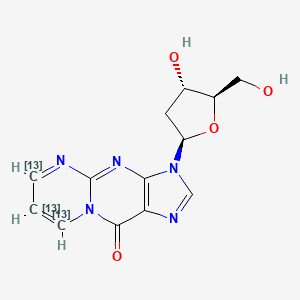

![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
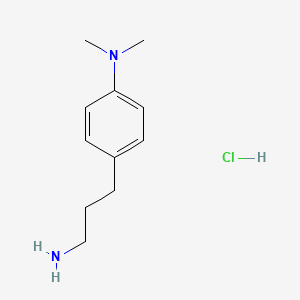
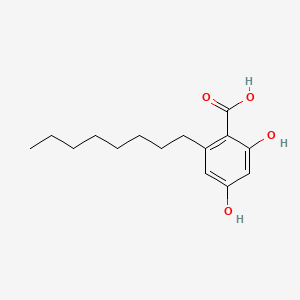
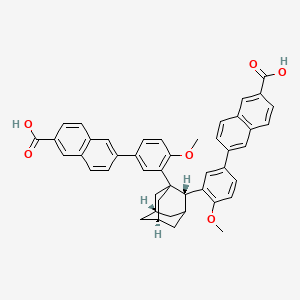
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
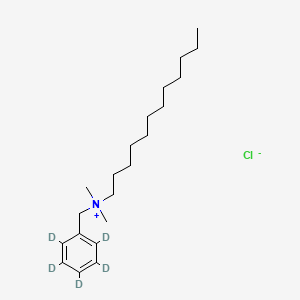
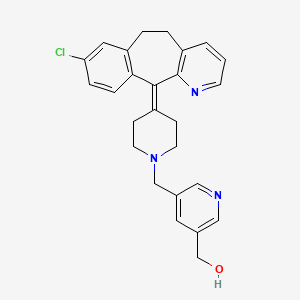
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
